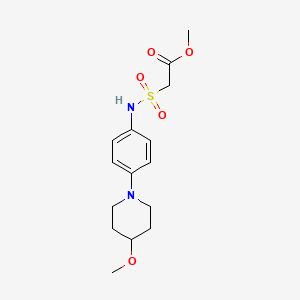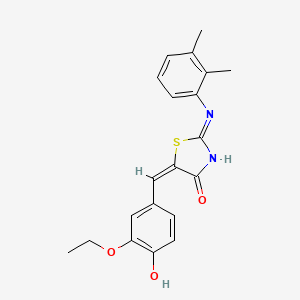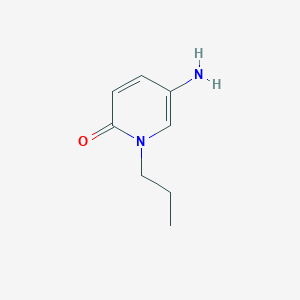![molecular formula C10H12F2N2O B2395924 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea CAS No. 1603398-92-0](/img/structure/B2395924.png)
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition results in the disruption of the cell cycle and ultimately leads to cell death.
生化和生理效应
Studies have shown that 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea exhibits cytotoxic effects on cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea in laboratory experiments include its potential cytotoxic effects on cancer cells and its anti-inflammatory properties. However, limitations include the need for further studies to determine its efficacy and potential side effects.
未来方向
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea has potential future directions in scientific research, particularly in the development of new chemotherapy drugs and anti-inflammatory agents. Future studies should focus on determining the efficacy and potential side effects of this compound in vivo, as well as exploring its potential use in combination with other drugs for improved efficacy. Additionally, further studies should also explore the potential of this compound in the treatment of other diseases and conditions.
合成方法
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea can be synthesized through a specific method involving the reaction of 2,4-difluorobenzylamine with ethyl isocyanate. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.
科学研究应用
This compound has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 1-[(2,4-Difluorophenyl)methyl]-3-ethylurea exhibits cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-2-13-10(15)14-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZMJQUFMCJQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]-3-ethylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



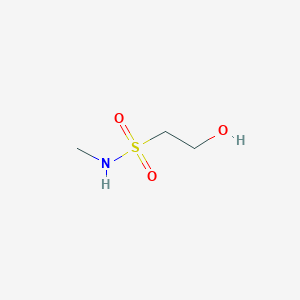
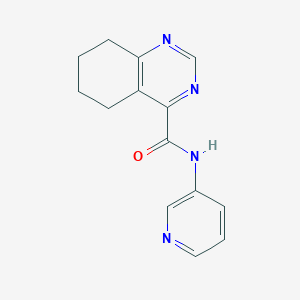
![3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2395848.png)

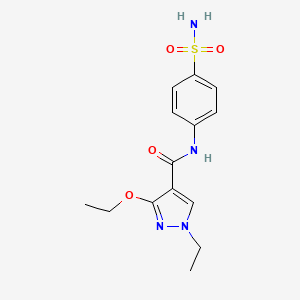
![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/no-structure.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2395861.png)
